![molecular formula C19H19Cl2N3O2Pt B13133310 Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro is a platinum-based compound with the molecular formula C19H21Cl2N3O2Pt and a molecular weight of 589.37 This compound is known for its unique structure, which includes a platinum center coordinated to an anthracenedione moiety and an aminoethylamino propyl chain
準備方法
The synthesis of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves several steps. The starting materials typically include 9,10-anthracenedione, which is reacted with 3-[(2-aminoethyl)amino]propylamine to form the intermediate compound. This intermediate is then reacted with a platinum precursor, such as platinum(II) chloride, under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and heating to facilitate the formation of the platinum complex.
化学反応の分析
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in chemotherapy treatments.
作用機序
The mechanism of action of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .
類似化合物との比較
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, this compound offers unique advantages, including improved selectivity and reduced side effects. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced toxicity.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.
特性
分子式 |
C19H19Cl2N3O2Pt |
|---|---|
分子量 |
587.4 g/mol |
IUPAC名 |
2-azanidylethyl-[3-[(9,10-dioxoanthracen-1-yl)amino]propyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C19H19N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,20,22H,4,9-12H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
JWBVAHDWECKJOM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCC[N-]CC[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


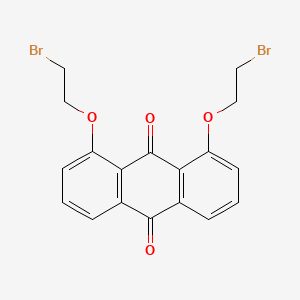
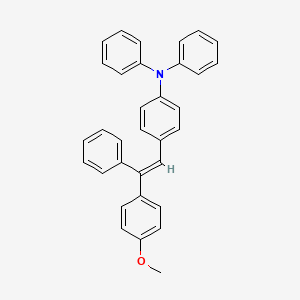
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
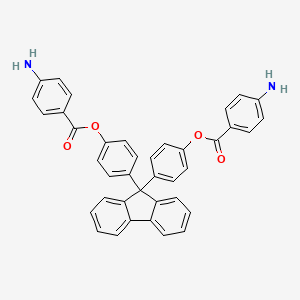
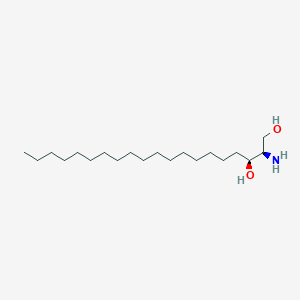
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
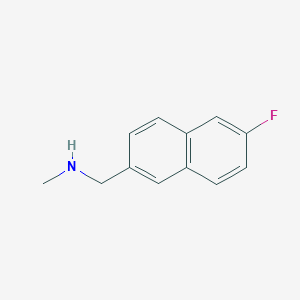
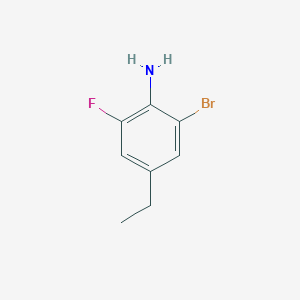
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
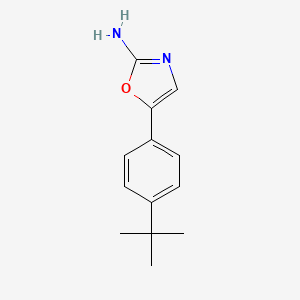

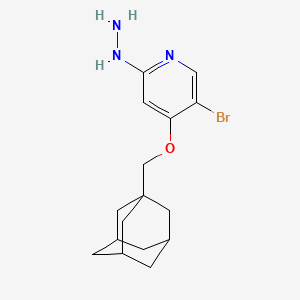
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
